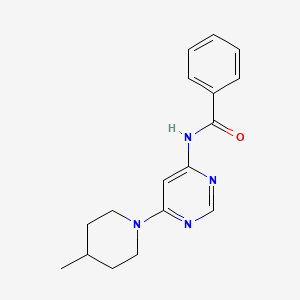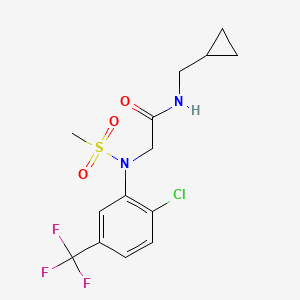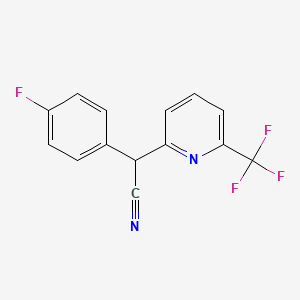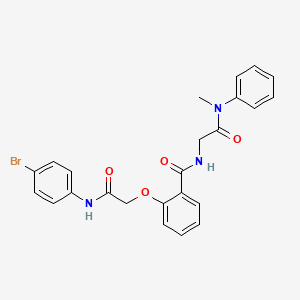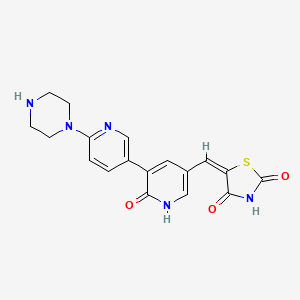
Protein kinase inhibitors 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CVM-6-139-1 is a potent small molecule inhibitor of the homeodomain-interacting protein kinase 2 (HIPK2). This compound has gained attention due to its ability to block HIPK2 phosphorylation and its potential therapeutic applications in neuroprotection and cancer treatment .
Mechanism of Action
Target of Action
Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . They play a vital role as a regulator of neoplasia, metastasis, and cytokine suppression . Human genome sequencing has discovered more than 500 kinases . Kinases such as tyrosine kinases, Rho kinase, Bruton tyrosine kinase, ABL kinases, and NAK kinases play an important role in the modulation of signaling pathways involved in both cancers and viral infections such as COVID .
Mode of Action
PKIs interact with their targets and cause changes in the phosphorylation state of proteins, which can modulate their function . They can be grouped into two categories based on their ability to phosphorylate tyrosine, serine, and threonine residues . The complexity of the system implies its vulnerability. Any changes in the pathways of protein kinases may be implicated in pathological processes .
Biochemical Pathways
Protein phosphorylation plays an important role in cellular pathways, including cell cycle regulation, metabolism, differentiation, and survival . The protein kinase superfamily network consists of 518 members involved in intrinsic or extrinsic interaction processes . Kinases catalyze a series of phosphorylation reactions, transferring groups from adenosine triphosphate to specific segments of cellular molecular pathways . These enzymes, referred to as kinases, are responsible for this process . The deregulation of kinases serves as a hallmark of significant changes in various cellular functions, including cell cycle regulation, differentiation, survival, proliferation, apoptosis, growth, and signal transduction pathways .
Pharmacokinetics
The pharmacokinetics of kinase inhibitors often involve a relatively good absorption and distribution, a strong hepatic metabolism, and a mainly biliary excretion .
Result of Action
The molecular and cellular effects of PKIs are diverse and depend on the specific kinase being targeted. For example, kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of COVID . They can affect basal heart function by the modulation of oxidative stress and activation of some proteins of the contraction–relaxation cycle .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PKIs. For instance, the presence of other drugs or substances can affect the absorption, distribution, metabolism, and excretion of PKIs . Additionally, genetic polymorphisms in metabolizing enzymes and transporters can influence the pharmacokinetics and pharmacodynamics of PKIs
Biochemical Analysis
Biochemical Properties
Protein kinase inhibitors 1 interact with a variety of enzymes, proteins, and other biomolecules. They inhibit ATP binding to the kinase, a fundamental biochemical reaction . Over 500 human kinases carry out this type of reaction to regulate key cellular processes that range from cell growth to cell cycle progression and cell differentiation .
Cellular Effects
This compound have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they play a role in the modulation of signaling pathways involved in both cancers and viral infections such as COVID .
Molecular Mechanism
The mechanism of action of this compound is complex. They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Most of these inhibitors work by inhibiting ATP binding to the kinase .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of COVID .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound are involved in various metabolic pathways. They interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound are transported and distributed within cells and tissues. They interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
The synthetic routes and reaction conditions for CVM-6-139-1 are not widely documented in public literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
CVM-6-139-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CVM-6-139-1 has several scientific research applications:
Chemistry: It is used as a probe to study the inhibition of HIPK2 and its downstream effects.
Industry: It can be used in the development of new drugs targeting HIPK2 and related pathways.
Comparison with Similar Compounds
CVM-6-139-1 is unique in its potent inhibition of HIPK2. Similar compounds include:
HIPK2 inhibitor A64: Another potent inhibitor of HIPK2, but with different molecular targets and pathways.
dBET6: A compound targeting BRD4, with different applications and mechanisms of action.
dBRD9: A compound targeting BRD9, used in different research contexts.
These compounds highlight the specificity and uniqueness of CVM-6-139-1 in targeting HIPK2 and its associated pathways.
Properties
IUPAC Name |
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUKWWWCNSTFHL-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of H-7?
A1: H-7 is a broad-spectrum protein kinase inhibitor that primarily targets protein kinase C (PKC). [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does H-7 interact with PKC?
A2: H-7 competes with ATP for binding to the catalytic site of PKC, thereby inhibiting its kinase activity. []
Q3: Does H-7 inhibit other kinases besides PKC?
A3: Yes, H-7 also inhibits other protein kinases, including cAMP-dependent protein kinase (PKA), but with lower potency compared to PKC. [, , , , , , , ]
Q4: What are the downstream effects of H-7-mediated PKC inhibition?
A4: Inhibiting PKC with H-7 can lead to diverse downstream effects depending on the cell type and specific signaling pathways involved. Some observed effects include:
- Inhibition of cell proliferation: Observed in HL-60 cells, Daudi cells, and NIH/3T3 cells. [, , ]
- Blockade of cell differentiation: Prevents calcitriol-induced differentiation of HL-60 cells into monocytes. []
- Suppression of cytokine production: Inhibits interleukin-1 alpha production in human vascular endothelial cells. []
- Alteration of ion channel activity: Affects chloride conductance in zymogen granules and potassium currents in neuronal cells. [, ]
- Modulation of cellular responses to external stimuli: Influences neutrophil chemotaxis, HDL3-induced phospholipase C activity in platelets, and the effects of forskolin on neuronal excitability. [, , ]
Q5: What is the molecular formula and weight of H-7?
A5: The molecular formula of H-7 is C19H25N3O3S • 2HCl, and its molecular weight is 432.4 g/mol (free base) and 522.5 g/mol (dihydrochloride salt). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
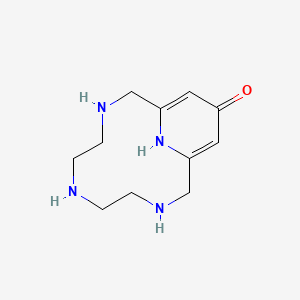

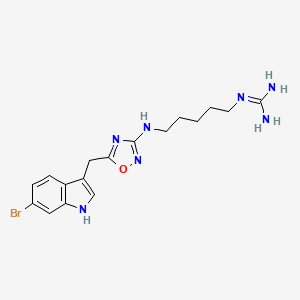

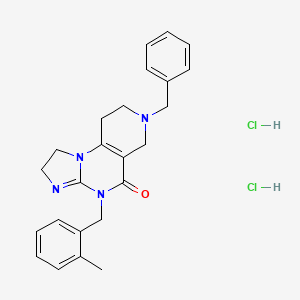
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
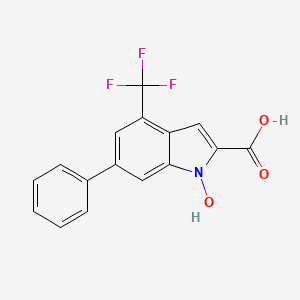
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
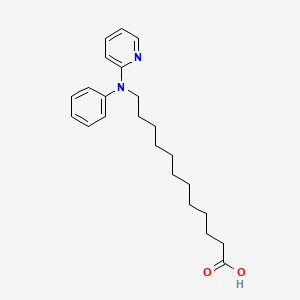
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
